Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Overview
Description
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a powerful oxidizing agent that can be used in organic synthesis and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate involves the transfer of an iodine atom to the substrate, resulting in the formation of an iodine-substrate complex. This complex is highly reactive and can undergo a variety of chemical reactions, including oxidation and polymerization.
Biochemical and Physiological Effects
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and can cause damage to cells and tissues if not handled properly.
Advantages and Limitations for Lab Experiments
One of the main advantages of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is its high reactivity, which makes it useful in a wide range of laboratory experiments. However, its high reactivity also means that it can be dangerous to handle and requires careful handling and storage. Additionally, its high cost and complex synthesis method can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate. One potential direction is to investigate its use as a photoinitiator in the development of new polymer materials. Another potential direction is to explore its use in organic synthesis, particularly in the oxidation of complex substrates. Additionally, further research is needed to understand its biochemical and physiological effects, and to develop safe handling and storage protocols for the compound.
Scientific Research Applications
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has a wide range of scientific research applications. One of its most important applications is in organic synthesis. It can be used as an oxidizing agent to convert alcohols to aldehydes and ketones, and to oxidize sulfides to sulfoxides and sulfones. It can also be used as a photoinitiator in polymerization reactions, where it initiates the polymerization process upon exposure to light.
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C2H4O2/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2(3)4/h7-14H,1-6H3;1H3,(H,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUCEMJQEUTBEW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619936 | |
Record name | Bis(4-tert-butylphenyl)iodanium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate | |
CAS RN |
185195-27-1 | |
Record name | Bis(4-tert-butylphenyl)iodanium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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